1,4-Bis(3-butoxyphenyl)piperazine-2,5-dione
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Overview
Description
1,4-Bis(3-butoxyphenyl)piperazine-2,5-dione is a synthetic organic compound belonging to the piperazine family Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-butoxyphenyl)piperazine-2,5-dione typically involves multicomponent reactions (MCRs), such as the Ugi reaction. This reaction is known for its versatility and efficiency in preparing novel drug scaffolds from commercially available starting materials with high atom economy . The Ugi reaction can be performed under mild conditions, often at room temperature, using reagents like NaH and alkynes .
Industrial Production Methods
Industrial production methods for piperazine derivatives, including this compound, often involve large-scale multicomponent reactions. These methods are designed to be cost-effective and efficient, allowing for the production of significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-butoxyphenyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
1,4-Bis(3-butoxyphenyl)piperazine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-butoxyphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of cancer cells by interfering with cellular processes such as DNA replication and protein synthesis . The compound may also interact with enzymes and receptors involved in these pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine-2,5-dione: A cyclic peptide with similar structural features and biological activities.
Bis(thiazole)(1,3,4-thiadiazole) hybrids: Compounds with similar pharmacological properties, particularly in anticancer research.
Uniqueness
1,4-Bis(3-butoxyphenyl)piperazine-2,5-dione stands out due to its unique butoxyphenyl substituents, which may enhance its biological activity and specificity compared to other piperazine derivatives .
Properties
Molecular Formula |
C24H30N2O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1,4-bis(3-butoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C24H30N2O4/c1-3-5-13-29-21-11-7-9-19(15-21)25-17-24(28)26(18-23(25)27)20-10-8-12-22(16-20)30-14-6-4-2/h7-12,15-16H,3-6,13-14,17-18H2,1-2H3 |
InChI Key |
QRDNMVFWCPCXHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)N2CC(=O)N(CC2=O)C3=CC(=CC=C3)OCCCC |
Origin of Product |
United States |
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